

3-Hydroxy Carvedilol-d5 calibration curve

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Compound Focus: 3-Hydroxy Carvedilol-d5

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Analytical Method and Calibration

The table below summarizes the key parameters for a validated LC-MS/MS assay suitable for quantifying 3-Hydroxy Carvedilol-d5, based on methods used for similar compounds [1] [2].

Parameter	Description / Value
Analytical Technique	Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Ionization Mode	Electrospray Ionization (ESI), Positive mode [1] [2]
Chromatography Column	C18 (e.g., BDS Hypersil C18, 5 μ m, 2.1 \times 150 mm) [2]
Internal Standard Role	3-Hydroxy Carvedilol-d5 is used as a Stable Isotope-Labeled Internal Standard (ISTD) [3]
Sample Preparation	Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether [2] or Protein Precipitation with methanol:acetonitrile (1:1) [1]
Calibration Curve Model	Linear regression with (1/C ²) weighting (C = concentration) [2]

Detailed LC-MS/MS Protocol for Quantification

This protocol outlines the key steps for developing a bioanalytical method using **3-Hydroxy Carvedilol-d5** as an internal standard.

Solution and Calibrator Preparation

- **Stock Solutions:** Accurately weigh and prepare primary stock solutions of the analyte and **3-Hydroxy Carvedilol-d5** in methanol [2].
- **Working Solutions:** Serially dilute stock solutions with methanol or water to create working solutions for spiking calibration standards (e.g., 8 concentration levels) and Quality Control (QC) samples [2].
- **Calibration Standards & QCs:** Spike working solutions into blank plasma. A typical calibration range is **0.050 to 50.049 ng/mL**, with QC levels at LLOQ (Lower Limit of Quantification), Low, Medium, and High concentrations [2].

Sample Preparation (Liquid-Liquid Extraction)

- **Aliquot:** Pipette 200 μL of plasma sample (calibrator, QC, or unknown) into a test tube.
- **Add ISTD:** Add 10 μL of the **3-Hydroxy Carvedilol-d5** working solution [2].
- **Extract:** Add 2.5 mL of tert-butyl methyl ether, then vortex-mix vigorously for 2 minutes [2].
- **Separate:** Centrifuge the mixture to separate the layers. Transfer the organic (upper) layer to a new tube.
- **Concentrate:** Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C [1] [2].
- **Reconstitute:** Redissolve the dry residue in 150 μL of a reconstitution solution (e.g., acetonitrile and 2 mM ammonium formate, 50:50 v/v) [2].
- **Inject:** Centrifuge the reconstituted sample and transfer the supernatant to an autosampler vial for LC-MS/MS analysis (typical injection volume: 5 μL) [2].

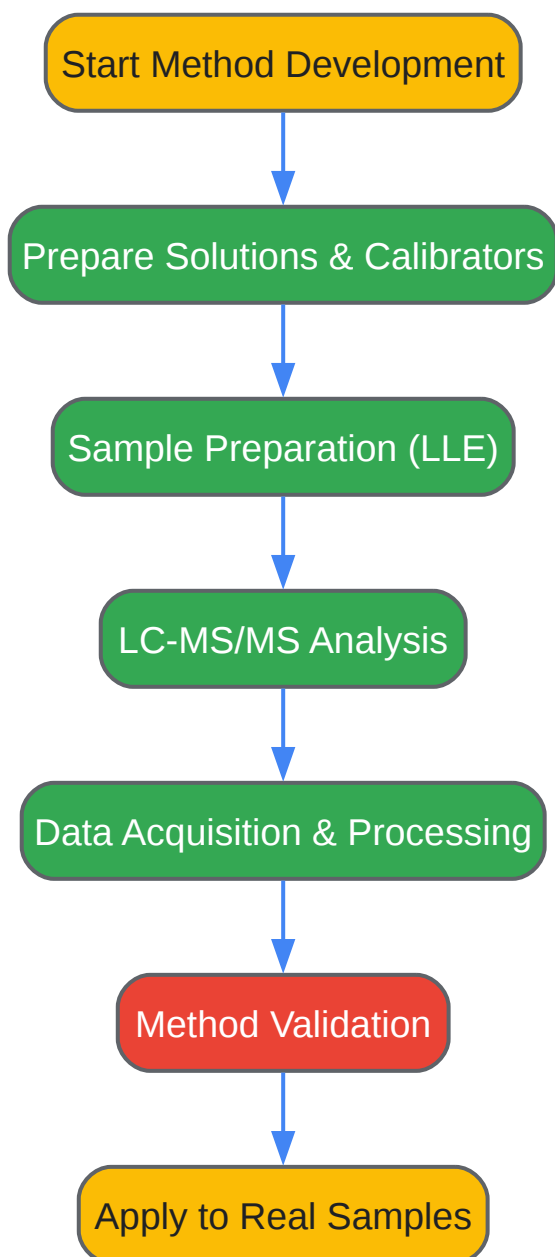
LC-MS/MS Instrumental Analysis

- **Mobile Phase:** A mixture of acetonitrile and 2 mM ammonium formate (pH adjusted to 3.0 with formic acid), using a gradient or isocratic elution [2].
- **Flow Rate:** 0.4 mL/min [2].
- **Column Oven Temperature:** 40°C [2].
- **Autosampler Temperature:** 4°C [2].
- **MS Detection:** Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor ion \rightarrow product ion transitions. While the exact transitions for **3-Hydroxy**

Carvedilol-d5 require experimental optimization, related compounds use: Carvedilol: m/z 407.10 → 100.10; 4'-Hydroxyphenyl carvedilol: m/z 423.10 → 222.00 [2].

Workflow Overview

The following diagram illustrates the complete experimental workflow:



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Application in Research

The primary application of **3-Hydroxy Carvedilol-d5** is to serve as an internal standard in quantitative bioanalysis. Using a deuterated analog of the analyte corrects for variability and loss during sample preparation and analysis, ensuring high data quality [3]. LC-MS/MS methods for carvedilol and its metabolites are crucial in:

- **Pharmacokinetic Studies:** Understanding drug absorption, distribution, metabolism, and excretion, especially after low-dose administration [2].
- **Therapeutic Drug Monitoring & Adherence Studies:** Providing objective data on patient compliance to medication regimens in chronic conditions like heart failure [1].
- **Forensic Toxicology:** Determining drug concentrations in post-mortem specimens for investigating fatal overdoses [4].

Critical Notes and Limitations

- **Analyte Specificity:** The provided protocol is an adaptation from methods analyzing carvedilol and 4'-hydroxyphenyl carvedilol. You must experimentally confirm the retention time and optimal MRM transitions for **3-Hydroxy Carvedilol-d5**.
- **Full Method Validation:** Any method intended for regulated studies requires complete validation per FDA/EMA guidelines. This includes demonstrating specificity, matrix effects, accuracy, precision, and stability specific to **3-Hydroxy Carvedilol-d5** [2].
- **LLOQ Confirmation:** The stated LLOQ of 0.050 ng/mL is based on the parent compound and should be re-established for **3-Hydroxy Carvedilol-d5**, as its ionization efficiency may differ [2].

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